molecular formula C13H14O2 B13182096 tert-Butyl 3-phenylpropiolate

tert-Butyl 3-phenylpropiolate

Cat. No.: B13182096
M. Wt: 202.25 g/mol
InChI Key: PXJDPDIARGPKJY-UHFFFAOYSA-N
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Description

tert-Butyl 3-phenylpropiolate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-phenylpropiolate moiety. This compound is used as an intermediate in the synthesis of various organic molecules, including heterocycles, alkaloids, and unsaturated amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-phenylpropiolate can be synthesized through the esterification of 3-phenylpropiolic acid with tert-butyl alcohol. The reaction is typically catalyzed by a copper(I) catalyst under ligand-free conditions. The reaction mixture is stirred for several hours, and the product is purified through column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional steps such as solvent extraction and recrystallization to further purify the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-phenylpropiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylpropiolate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. It can also participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-phenylpropiolate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C13H14O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

PXJDPDIARGPKJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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